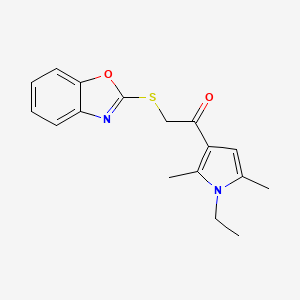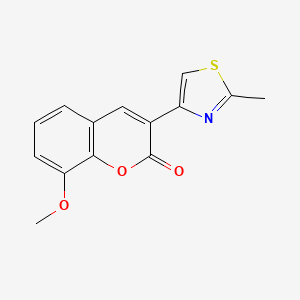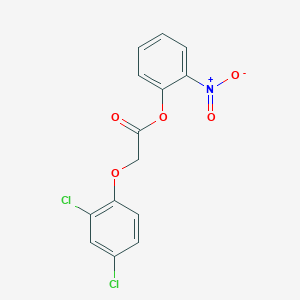
2-(1,3-benzoxazol-2-ylthio)-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-benzoxazol-2-ylthio)-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPTES and is a potent inhibitor of glutaminase, an enzyme that plays a crucial role in cancer metabolism.
Mecanismo De Acción
BPTES inhibits glutaminase by binding to the active site of the enzyme, thereby preventing it from catalyzing the conversion of glutamine to glutamate. This inhibition leads to a decrease in the levels of glutamate, which is a critical metabolite for cancer cell survival. As a result, cancer cells are unable to maintain their energy balance, leading to cell death.
Biochemical and physiological effects:
BPTES has been shown to induce cell death in various cancer cell lines, including breast, lung, and prostate cancer. In addition, BPTES has been shown to inhibit the growth of cancer cells in animal models, suggesting its potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BPTES in lab experiments is its potent inhibition of glutaminase. This property makes BPTES an ideal tool for studying the role of glutaminase in cancer metabolism. However, one of the limitations of using BPTES is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research of BPTES. One potential application of BPTES is in combination therapy with other cancer drugs. BPTES has been shown to enhance the efficacy of other cancer drugs, suggesting its potential as a combination therapy. In addition, further research is needed to understand the mechanism of action of BPTES and its potential applications in other diseases.
Métodos De Síntesis
The synthesis of BPTES involves the reaction of 2-aminobenzoxazole and 1-ethyl-2,5-dimethylpyrrole-3-carboxaldehyde in the presence of thioacetic acid. The reaction proceeds via a condensation reaction, resulting in the formation of BPTES.
Aplicaciones Científicas De Investigación
BPTES has been extensively studied for its potential applications in cancer treatment. Glutaminase plays a crucial role in the metabolism of cancer cells, and inhibition of this enzyme has been shown to induce cell death in various cancer cell lines. BPTES has been shown to be a potent inhibitor of glutaminase and has demonstrated promising results in preclinical studies.
Propiedades
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(1-ethyl-2,5-dimethylpyrrol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-4-19-11(2)9-13(12(19)3)15(20)10-22-17-18-14-7-5-6-8-16(14)21-17/h5-9H,4,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAPVHKFGAGJRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C1C)C(=O)CSC2=NC3=CC=CC=C3O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5868488.png)
![2-hydroxy-5-[(mesitylamino)sulfonyl]benzoic acid](/img/structure/B5868491.png)


![ethyl 4-{[N-(2-chlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5868505.png)


![benzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5868541.png)



